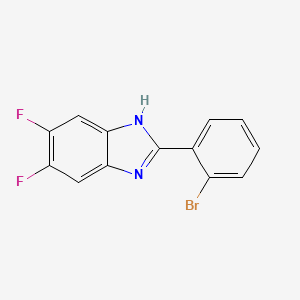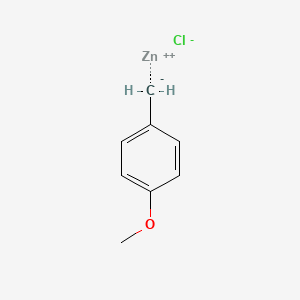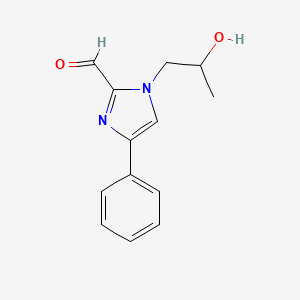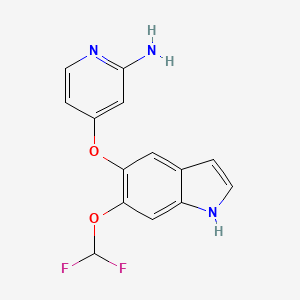![molecular formula C9H6F3N3O3S B8390874 [4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate CAS No. 942598-37-0](/img/structure/B8390874.png)
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester typically involves the reaction of 4-(1,2,4-triazol-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester.
Análisis De Reacciones Químicas
Types of Reactions
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonic acid group can participate in acid-base reactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenyl ester.
Trifluoromethanesulfonic acid 4-(1,2,4-triazol-1-yl)phenyl amide: Contains an amide group instead of an ester.
Uniqueness
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is unique due to its combination of a trifluoromethanesulfonic acid group and a triazole ring, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propiedades
Número CAS |
942598-37-0 |
|---|---|
Fórmula molecular |
C9H6F3N3O3S |
Peso molecular |
293.22 g/mol |
Nombre IUPAC |
[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3N3O3S/c10-9(11,12)19(16,17)18-8-3-1-7(2-4-8)15-6-13-5-14-15/h1-6H |
Clave InChI |
RUCHHLQOPRQZJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)









![4-hydroxy-2-methyl-3-methoxycarbonyl-2H-thieno[3,2-e]1,2-thiazine-1,1-dioxide](/img/structure/B8390888.png)

